molecular formula C9H9N3O2S B1306165 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde CAS No. 728035-62-9

5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde

Cat. No.: B1306165
CAS No.: 728035-62-9
M. Wt: 223.25 g/mol
InChI Key: USERAWVDTYYSEC-UHFFFAOYSA-N
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Description

5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is an organic compound that features a furan ring substituted with a formyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde typically involves the reaction of 4,5-dimethyl-1,2,4-triazole-3-thiol with 5-formyl-2-furancarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furancarboxylic acid

    Reduction: 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-hydroxymethylfuran

    Substitution: Various substituted triazole derivatives

Scientific Research Applications

5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4H-1,2,4-triazole: A simpler triazole derivative with similar structural features.

    5-Formyl-2-furancarboxaldehyde: A furan derivative with a formyl group, lacking the triazole ring.

    1,2,4-Triazole: A basic triazole structure without additional substituents.

Uniqueness

5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is unique due to the combination of a triazole ring and a furan ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler analogs .

Properties

IUPAC Name

5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-6-10-11-9(12(6)2)15-8-4-3-7(5-13)14-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USERAWVDTYYSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383408
Record name 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728035-62-9
Record name 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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